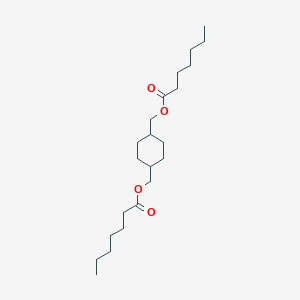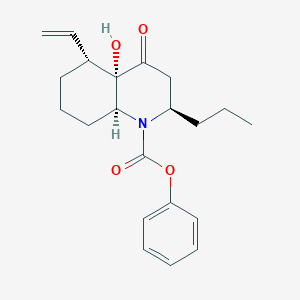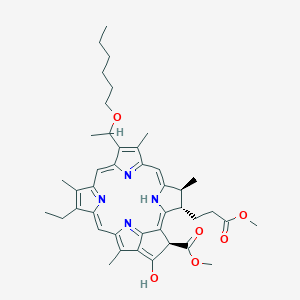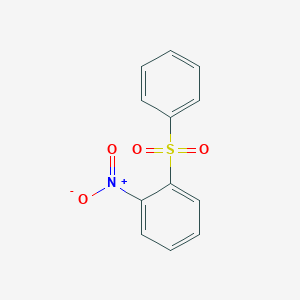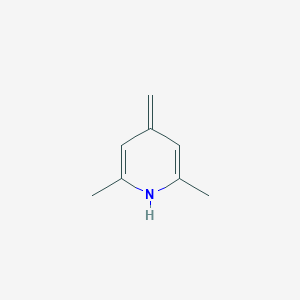
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide, also known as NBPD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly used as a reagent in biochemical and physiological experiments due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide is not yet fully understood, but it is believed to interact with specific amino acid residues in enzymes and receptors. This interaction can lead to changes in the activity of these molecules, providing valuable insights into their function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and receptors. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for further research in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide in lab experiments is its high specificity for certain enzymes and receptors. This allows researchers to study these molecules in greater detail and with greater accuracy. However, the synthesis of this compound can be challenging and time-consuming, and the compound may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide, including the study of its effects on specific enzymes and receptors, the development of new synthetic methods, and the exploration of its potential therapeutic benefits. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide can be achieved through several methods, including the reaction of 4-nitroaniline with butylamine and 1,4-phenylenediacetic acid. This process involves several steps and requires careful attention to detail to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide has been used in a variety of scientific research applications, including the study of enzymes, receptors, and other biological molecules. This compound is often used as a substrate or inhibitor in these experiments, allowing researchers to better understand the mechanisms of these biological processes.
Propiedades
Número CAS |
142628-01-1 |
|---|---|
Fórmula molecular |
C20H23N3O4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-butyl-2-[4-[2-(4-nitroanilino)-2-oxoethyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N3O4/c1-2-3-12-21-19(24)13-15-4-6-16(7-5-15)14-20(25)22-17-8-10-18(11-9-17)23(26)27/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25) |
Clave InChI |
MSWHFVBWZZIWTO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCCCNC(=O)CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
142628-01-1 |
Sinónimos |
N-(4-nitrophenyl) N'-butyl-1,4-phenylenediacetamide NO2Ph-BPDAc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



